molecular formula C20H31N3 B2427455 N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine CAS No. 2094182-64-4

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine

Cat. No. B2427455
CAS RN: 2094182-64-4
M. Wt: 313.489
InChI Key: ZMYFEUOWINLUES-UHFFFAOYSA-N
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Description

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine, also known as MPAA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine is not fully understood. However, it is believed to act as a partial agonist at the alpha-3/beta-4 nicotinic acetylcholine receptor, which plays a role in modulating dopamine release in the brain. N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that plays a role in neuroplasticity and cognitive function.
Biochemical and Physiological Effects
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine has also been shown to increase the levels of brain-derived neurotrophic factor, which is involved in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine in lab experiments is its high potency and selectivity for the alpha-3/beta-4 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

For the study of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine include its use in the treatment of addiction, depression, and anxiety, as well as further studies on its mechanism of action and safety.

Synthesis Methods

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine is synthesized by reacting 1-(2-phenylethyl)piperidin-4-amine with propargyl bromide in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with methylamine in ethanol to obtain N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine. The synthesis method of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine has been extensively studied and optimized to obtain high yields and purity.

Scientific Research Applications

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine has been studied for its potential applications in the treatment of various medical conditions such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models. N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine has also been studied for its potential to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.

properties

IUPAC Name

N'-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]-N'-prop-2-ynylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3/c1-3-14-22(2)15-7-13-21-20-11-17-23(18-12-20)16-10-19-8-5-4-6-9-19/h1,4-6,8-9,20-21H,7,10-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFEUOWINLUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1CCN(CC1)CCC2=CC=CC=C2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine

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